molecular formula C19H17ClN4O2S2 B2388302 2-chloro-N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392295-04-4

2-chloro-N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2388302
CAS RN: 392295-04-4
M. Wt: 432.94
InChI Key: XCXAHGFIJTXHBN-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative with a thiadiazole ring and a dimethylphenylamino group. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are commonly used in the synthesis of various organic compounds, and some benzamides have biological activity .


Molecular Structure Analysis

The molecular structure of this compound would likely show the benzamide core structure, with the thiadiazole ring and dimethylphenylamino group attached. The exact structure would depend on the positions of these groups on the benzene ring .

Scientific Research Applications

Synthesis and Anticancer Evaluation

A notable application involves the microwave-assisted synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, highlighting their promising anticancer activity. These compounds were evaluated against several human cancer cell lines, including SK-MEL-2 (melanoma), HL-60 (leukemia), HeLa (cervical cancer), and MCF-7 (breast cancer), demonstrating significant inhibitory effects. Molecular docking and ADMET studies were also conducted to predict the probable mechanism of action and drug-like behavior, respectively (Tiwari et al., 2017).

Antimicrobial Activity

Research on N-substituted-2-amino-1,3,4-thiadiazoles synthesized from 2-amino-1,3,4-thiadiazole with various reagents showed promising results in antimicrobial activity. These compounds underwent various chemical transformations, leading to the synthesis of a range of derivatives with significant antimicrobial properties. The cytotoxicity and antioxidant activities of some compounds were evaluated, showing potential as therapeutic agents (Hamama et al., 2013).

Anti-Inflammatory and Analgesic Agents

Another area of application is the development of anti-inflammatory and analgesic agents derived from visnaginone and khellinone. These compounds were synthesized and evaluated for their COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities, demonstrating significant effects. The study indicates the potential of these derivatives as therapeutic agents for treating inflammation and pain (Abu‐Hashem et al., 2020).

Corrosion Inhibition

Benzothiazole derivatives have been synthesized and evaluated for their corrosion inhibiting effect against steel in acidic solutions. These compounds showed high inhibition efficiencies, suggesting their potential use as corrosion inhibitors. The study combines experimental and theoretical approaches to understand the mechanism of action and the effectiveness of these inhibitors (Hu et al., 2016).

Mechanism of Action

The mechanism of action would depend on the biological activity of the compound, if any. Some benzamides are known to have biological activity, such as inhibiting certain enzymes or interacting with receptors .

properties

IUPAC Name

2-chloro-N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2S2/c1-11-7-8-12(2)15(9-11)21-16(25)10-27-19-24-23-18(28-19)22-17(26)13-5-3-4-6-14(13)20/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXAHGFIJTXHBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

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